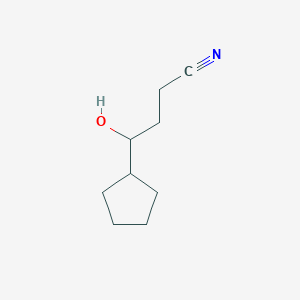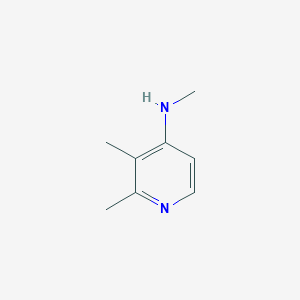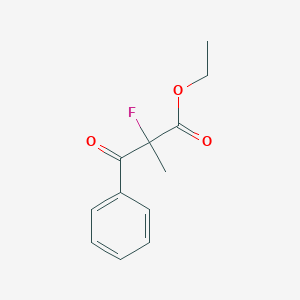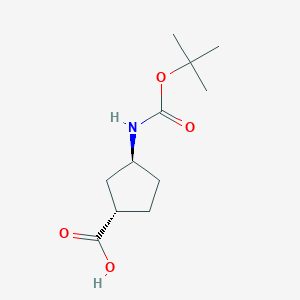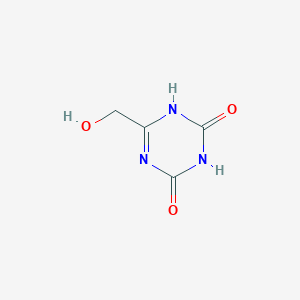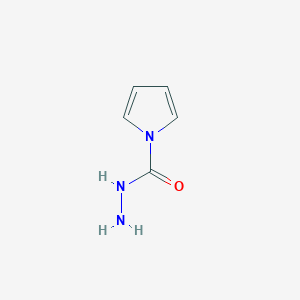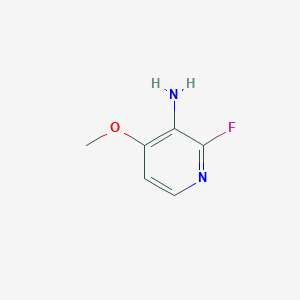
(1-((Methylamino)methyl)cyclobutyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(1-((Methylamino)methyl)cyclobutyl)methanol" involves cyclobutyl as a core structure and incorporates methanol in its synthesis or reactions. The cyclobutane ring's unique reactivity and the versatile use of methanol as a solvent or reactant make this compound an interesting subject of study.
Synthesis Analysis
Methanol acts as a critical solvent in the synthesis of various cyclobutyl-related compounds. For instance, 3-tert-Butyl- or phenyl-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates react in methanol via β-trimethylsilyl carbocationic intermediates, leading to methyl ether substitution products alongside alkene elimination products (Creary, 2023).
Molecular Structure Analysis
The cyclobutane ring exhibits planarity in certain derivatives, as seen in the crystal structure analysis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, demonstrating a slightly distorted square-planar arrangement (Shabir et al., 2020).
Chemical Reactions and Properties
Methanol is a versatile molecule in chemical synthesis, serving as a building block for more complex chemical structures. Its conversion to other compounds showcases the reactivity of cyclobutyl derivatives in various chemical reactions (Dalena et al., 2018).
Physical Properties Analysis
The physical properties of cyclobutyl derivatives can be influenced by their molecular structure, as seen in the analysis of their crystal packing, which is affected by hydrogen bonding and van der Waals interactions (Eltayeb et al., 2007).
Chemical Properties Analysis
Cyclobutyl compounds undergo various chemical reactions that highlight their chemical properties, such as the N-methylation of amines with methanol at room temperature, showcasing the compound's role in facilitating methylation reactions (Tsarev et al., 2015).
Applications De Recherche Scientifique
Methanol as a Building Block in Organic Synthesis
Methanol is recognized for its utility in organic synthesis, serving as a C1 synthon and hydrogen source for various chemical transformations. For example, methanol has been employed in the selective N-methylation of amines, showcasing its role as a versatile reagent in creating more complex molecules through methylation reactions. Such methodologies highlight methanol's significance in synthesizing compounds that might include structures similar to "(1-((Methylamino)methyl)cyclobutyl)methanol" (Sarki et al., 2021).
Advances in Methanol Utilization
Research on methanol has also focused on its role as an energy carrier and its conversion into useful chemicals. The conversion of CO2 to methanol, for instance, represents a method for reducing CO2 emissions and utilizing methanol as a hydrogen storage medium. This context of methanol use underscores the broader applications of methanol beyond simple chemical reactions, potentially relating to the environmental and energy-related aspects of compounds like "(1-((Methylamino)methyl)cyclobutyl)methanol" (Dalena et al., 2018).
Chemical Synthesis and Reactions
The stereochemistry of solvent capture reactions involving cyclobutyl cations, as discussed in the work by Creary (2023), provides insight into the complex interactions and transformations that small cyclic compounds can undergo. These findings are relevant for understanding how modifications to cyclobutyl compounds, such as the introduction of a (methylamino)methyl group, might influence reaction outcomes and product distributions (Creary, 2023).
Safety and Hazards
Propriétés
IUPAC Name |
[1-(methylaminomethyl)cyclobutyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-5-7(6-9)3-2-4-7/h8-9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLUXSYXRSXOFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649356 |
Source


|
| Record name | {1-[(Methylamino)methyl]cyclobutyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((Methylamino)methyl)cyclobutyl)methanol | |
CAS RN |
180205-31-6 |
Source


|
| Record name | 1-[(Methylamino)methyl]cyclobutanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180205-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {1-[(Methylamino)methyl]cyclobutyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B67908.png)

